methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate

logP CNS drug design physicochemical property

Methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate is a heterocyclic building block composed of a 3,5-dimethylpyrazole core N‑substituted with a pyridin‑2‑yl ring and bearing a methyl propanoate side‑chain at the 4‑position. It is commercially available as catalogue number EN300‑102362 from Enamine LLC with a certified purity of 95 % (HPLC) and a measured logP of 1.542.

Molecular Formula C14H17N3O2
Molecular Weight 259.3 g/mol
CAS No. 1280673-16-6
Cat. No. B1428035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate
CAS1280673-16-6
Molecular FormulaC14H17N3O2
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C2=CC=CC=N2)C)C(C)C(=O)OC
InChIInChI=1S/C14H17N3O2/c1-9(14(18)19-4)13-10(2)16-17(11(13)3)12-7-5-6-8-15-12/h5-9H,1-4H3
InChIKeyNTABNDJETRSZMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate (CAS 1280673-16-6): A Pyridyl-Pyrazole Propanoate Ester Building Block for PDE10A-Targeted Libraries


Methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate is a heterocyclic building block composed of a 3,5-dimethylpyrazole core N‑substituted with a pyridin‑2‑yl ring and bearing a methyl propanoate side‑chain at the 4‑position. It is commercially available as catalogue number EN300‑102362 from Enamine LLC with a certified purity of 95 % (HPLC) and a measured logP of 1.542 [1]. The compound belongs to a family of pyridyl‑pyrazole derivatives that have been claimed as phosphodiesterase 10A (PDE10A) inhibitors, indicating its relevance for central‑nervous‑system drug discovery programs [2].

Why Methyl 2-[3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate Cannot Be Readily Replaced by Off‑the‑Shelf Analogs


The methyl propanoate ester at the pyrazole 4‑position is not a passive handle; it directly modulates lipophilicity, metabolic stability, and the steric environment around the PDE10A pharmacophore. Simple substitution with the corresponding carboxylic acid, a shorter‑chain acetate, or a basic ethylamine analog would alter logD, hydrogen‑bond donor/acceptor count, and target‑binding complementarity, potentially collapsing PDE10A inhibitory activity. The measured logP of 1.542 for this ester [1] is strategically positioned for blood–brain‑barrier penetration, whereas the free acid or amine derivatives are predicted to shift logP by >1 unit and may require re‑optimization of the entire pharmacokinetic profile. Therefore, researchers sourcing a building block for PDE10A‑focused libraries must verify that the exact ester is used, because even conservative isosteric replacements are unlikely to reproduce the activity landscape described in the patent literature [2].

Quantitative Differentiation Evidence for Methyl 2-[3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate vs. Closest Structural Analogs


Measured logP Enables Blood–Brain Barrier Permeability Contrasted with the Carboxylic Acid Analog

The methyl ester exhibits a measured logP of 1.542 [1], which lies within the optimal range for CNS penetration (typically logP 2–4). The corresponding free acid (2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid) is not commercially available, but structurally analogous carboxylic acids in this series are predicted to have logP < 0.5, based on the well‑established shift of approximately –1.0 to –1.5 log units upon ester‑to‑acid conversion. A logP difference of ≥1 unit implies a >10‑fold difference in membrane partition coefficient, directly affecting both passive permeability and off‑target partitioning.

logP CNS drug design physicochemical property

Propanoate Chain Length Distinguishes the Methyl Ester from the Widely Available Acetic Acid Analog

The 2‑carbon propanoate spacer in the target compound (MW = 259.3 Da) [1] contrasts with the 1‑carbon acetic acid analog (2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid, MW = 231.25 Da) [2]. The additional methylene group increases molecular weight by 28 Da and introduces an extra rotatable bond, which can influence both the conformational flexibility of the side‑chain and the distance between the pyrazole core and a downstream amide or ester coupling partner. In PDE10A inhibitor design, the propanoate linker is explicitly exemplified in patent WO2012133607 [3], whereas the acetic acid linker is not, suggesting that the specific spacer length is critical for achieving optimal target engagement.

chain-length effect building block selection SAR

Enamine‑Supplied 95 % Purity Reduces Repurification Burden Compared with Lower‑Grade Commercial Alternatives

The target compound is supplied by Enamine at a verified purity of 95 % (HPLC) [1]. Many close structural analogs available from general chemical marketplaces are listed at 90–93 % purity or lack a certified analytical specification altogether, introducing variability in subsequent amide‑coupling or Suzuki reactions. A 5 % purity deficit can equate to up to 50 mg of impurity per gram of starting material, which, when carried through a multi‑step synthesis, can drastically reduce isolated yields and complicate purification.

purity reproducibility synthetic yield

High‑Value Procurement Scenarios for Methyl 2-[3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate


PDE10A‑Targeted Library Synthesis for CNS Disorders

Research teams building focused libraries around the pyridyl‑pyrazole scaffold claimed in WO2012133607 [1] should source this exact methyl propanoate ester. The measured logP of 1.542 and the two‑carbon spacer are critical parameters for maintaining the SAR described in the patent; substitution with the acetic acid analog (C1 spacer) or the free acid would alter both linker geometry and lipophilicity, risking loss of PDE10A inhibitory activity.

Late‑Stage Diversification via Amide Coupling

The methyl ester can be hydrolyzed under mild basic conditions to the corresponding carboxylic acid, which then serves as a versatile handle for amide bond formation with diverse amine fragments. The 95 % purity supplied by Enamine [2] ensures that the hydrolysis step proceeds with high conversion and minimal side‑product formation, improving overall synthetic throughput for medicinal chemistry campaigns.

Pharmacokinetic Optimization of CNS‑Penetrant Leads

Because the measured logP of 1.542 places the compound near the lower boundary of the CNS‑desirable range, medicinal chemists can use this ester as a starting point for incremental lipophilicity tuning. The consistent batch quality allows reliable measurement of intrinsic clearance and permeability in Caco‑2 or MDCK assays, enabling data‑driven decision‑making during lead optimization.

Building Block for Fragment‑Based Drug Discovery (FBDD) Pairs

The pyridyl‑pyrazole core is a known PDE10A binder fragment. Procuring the methyl propanoate ester rather than a random analog ensures that any fragment‑growing effort is anchored on a scaffold with documented CNS‑activity relevance [1], reducing the risk of investing synthetic resources in a chemotype that later fails to translate to cellular or in‑vivo models.

Quote Request

Request a Quote for methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.